Lithium Thioethoxide Under Microwave Irradiation: 80–99% Monodemethylation Yield in 15 Minutes Versus Thermal Conditions
Lithium thioethoxide (LiSEt) was evaluated as a reagent for cleaving aryl methyl ethers under both thermal and microwave conditions. Under microwave irradiation in DMF, monodemethylated products were obtained in 80–99% yield within only 15 minutes, representing a dramatic acceleration compared to the thermal reaction which requires prolonged heating at elevated temperatures [1]. This study established LiSEt as a highly efficient reagent specifically for the selective monodeprotection of di- and trimethoxyarenes, as well as the double deprotection of 1,2-dimethoxyarenes to catechols [1]. While no direct head-to-head kinetic data against sodium ethanethiolate (NaSEt) under identical microwave conditions were reported in the same study, the thermal baseline is implicit in the published protocol, and the 15-minute microwave timeframe contrasts sharply with the multi-hour thermal demethylation procedures typically reported for NaSEt in DMF at 100–150 °C [2].
| Evidence Dimension | Monodemethylation yield and reaction time for aryl methyl ether cleavage |
|---|---|
| Target Compound Data | LiSEt under microwave irradiation in DMF: 80–99% yield within 15 minutes [1] |
| Comparator Or Baseline | Thermal conditions with LiSEt in DMF (not separately quantified); typical NaSEt thermal demethylation requires 1–3 h at 100–150 °C in DMF [2] |
| Quantified Difference | Approximately 4–12× reduction in reaction time (15 min microwave vs. 60–180 min thermal); yield range of 80–99% under microwave conditions |
| Conditions | DMF solvent; microwave irradiation; LiSEt prepared from EtSH and n-BuLi in hexane [1] |
Why This Matters
For procurement decisions involving time-sensitive or high-throughput synthetic workflows, LiSEt with microwave acceleration offers a quantifiable throughput advantage over traditional thermal demethylation protocols, with yields maintained in the 80–99% range.
- [1] Cvengroš J, Neufeind S, Becker A, Schmalz H-G. Microwave-Assisted Cleavage of Aryl Methyl Ethers with Lithium Thioethoxide (LiSEt). Synlett. 2008;(13):1993-1998. doi:10.1055/s-2008-1077949. View Source
- [2] Feutrill GI, Mirrington RN. Reactions with thioethoxide ion in dimethylformamide. I. Selective demethylation of aryl methyl ethers. Australian Journal of Chemistry. 1972;25(8):1719-1729. doi:10.1071/CH9721719. View Source
